ethyl 6-ethyl-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Ethyl 6-ethyl-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic heterocyclic compound featuring a thieno[2,3-c]pyridine core. The molecule is substituted at position 6 with an ethyl group and at position 2 with a 2-phenylacetamido moiety, while position 3 carries an ethyl carboxylate ester. The hydrochloride salt enhances its solubility in polar solvents, a critical property for pharmaceutical applications.
Structurally, the compound belongs to a class of molecules under investigation for bioactive properties, including enzyme modulation or receptor binding, as inferred from studies on plant-derived biomolecules and synthetic analogs . Its ethyl and phenylacetamido substituents may balance lipophilicity and metabolic stability, making it a candidate for drug development.
Properties
IUPAC Name |
ethyl 6-ethyl-2-[(2-phenylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S.ClH/c1-3-22-11-10-15-16(13-22)26-19(18(15)20(24)25-4-2)21-17(23)12-14-8-6-5-7-9-14;/h5-9H,3-4,10-13H2,1-2H3,(H,21,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFENUBFGBODMPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-ethyl-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyridine core This can be achieved through cyclization reactions involving thiophene derivatives and appropriate amines
Industrial Production Methods: In an industrial setting, the synthesis of this compound is optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or triethylamine (Et3N).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, ethyl 6-ethyl-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is utilized in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to modulate biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of various products, such as polymers and coatings.
Mechanism of Action
The mechanism by which ethyl 6-ethyl-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound's binding affinity and specificity determine its efficacy and potential side effects.
Comparison with Similar Compounds
Structural and Functional Differences
- The Boc-protected amino group in serves as a temporary protective strategy for synthetic intermediates, enabling selective deprotection for downstream modifications.
- Position 2 Substitution: The 2-phenylacetamido group in the target compound provides a balance between steric bulk and hydrogen-bonding capacity, which may optimize receptor interactions. In contrast, the 2-chloropropanamido group in introduces electrophilic chlorine, which could enhance reactivity (e.g., covalent binding to targets) but raise toxicity concerns.
Position 3 Functional Group :
- Carboxylate esters (target compound, ) are prone to hydrolysis in vivo, limiting their half-life. The carboxamide in offers greater metabolic stability, a critical advantage for drug candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
